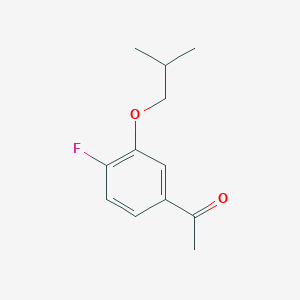

1-(4-Fluoro-3-isobutoxyphenyl)ethanone

Description

1-(4-Fluoro-3-isobutoxyphenyl)ethanone is an aromatic ketone with a fluorine atom at the para position and an isobutoxy group at the meta position on the phenyl ring. Its molecular formula is C₁₂H₁₅FO₂ (molecular weight: 210.25 g/mol). Key features include:

- Substituent effects: The electron-withdrawing fluorine and bulky isobutoxy group influence electronic distribution and steric hindrance, impacting reactivity and intermolecular interactions.

- Applications: Such compounds are often intermediates in pharmaceuticals or agrochemicals, though specific uses for this molecule require further study.

Properties

Molecular Formula |

C12H15FO2 |

|---|---|

Molecular Weight |

210.24 g/mol |

IUPAC Name |

1-[4-fluoro-3-(2-methylpropoxy)phenyl]ethanone |

InChI |

InChI=1S/C12H15FO2/c1-8(2)7-15-12-6-10(9(3)14)4-5-11(12)13/h4-6,8H,7H2,1-3H3 |

InChI Key |

WGUPWXRHMNUUCN-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)COC1=C(C=CC(=C1)C(=O)C)F |

Origin of Product |

United States |

Preparation Methods

The synthesis of 1-(4-Fluoro-3-isobutoxyphenyl)ethanone typically involves the following steps:

Friedel-Crafts Acylation: This reaction involves the acylation of a fluorinated aromatic compound using an acyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3).

Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yields and purity of the final product .

Chemical Reactions Analysis

1-(4-Fluoro-3-isobutoxyphenyl)ethanone undergoes various chemical reactions, including:

Scientific Research Applications

1-(4-Fluoro-3-isobutoxyphenyl)ethanone has several scientific research applications:

Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

Medicinal Chemistry: The compound’s structural features make it a potential candidate for drug development, especially in designing molecules with specific biological activities.

Material Science: It can be used in the synthesis of novel materials with unique properties, such as polymers and liquid crystals.

Mechanism of Action

The mechanism of action of 1-(4-Fluoro-3-isobutoxyphenyl)ethanone depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity through binding interactions. The presence of the fluoro group can enhance the compound’s binding affinity and metabolic stability .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Positional Isomers: 3-Isobutoxy vs. 2-Isobutoxy Derivatives

- 1-(4-Fluoro-2-isobutoxyphenyl)ethanone (CAS 1341880-01-0, C₁₂H₁₅FO₂) : Structural difference: Isobutoxy group at the ortho position instead of meta. Implications:

- Hazard profile : Classified with hazard statements H301 (toxic if swallowed), H311 (toxic in contact with skin), and H331 (toxic if inhaled), indicating higher toxicity compared to unclassified analogs .

Halogen-Substituted Analogs

1-(4-Fluoro-3-iodophenyl)ethanone (CAS 1824096-42-5, C₈H₆FIO) :

- Substituent : Iodine (larger atomic radius) at the meta position.

- Impact :

- Electrophilicity : Iodine’s polarizability may enhance electrophilic substitution reactivity compared to fluorine.

- Stability : Heavier halogens can reduce thermal stability due to weaker C–I bonds.

1-(2-Chlorophenyl)ethanone (CAS 2142-68-9, C₈H₇ClO) :

- Substituent : Chlorine at the ortho position.

- Comparison: Electron withdrawal: Chlorine’s stronger -I effect increases the ketone’s electrophilicity compared to fluorine.

Functional Group Variations

1-(4-Azepan-1-yl-3-fluorophenyl)ethanone (CAS 420826-76-2, C₁₄H₁₇FNO) :

- Substituent : Azepan (7-membered amine ring) at the para position.

- Key differences: Solubility: The amine group enhances water solubility via protonation.

Triazole-Containing Analogs (e.g., 2-(4-(2,4-Difluorophenyl)-5-(4-(phenylsulfonyl)phenyl)-4H-1,2,4-triazol-3-ylthio)-1-phenylethanone) :

- Structure : Incorporates a triazole-thioether and sulfonyl group.

Biphenyl Derivatives

1-(4′-Fluoro[1,1-biphenyl]-3-yl)ethanone (CAS N/A, C₁₄H₁₁FO) :

- Structure : Biphenyl system with fluorine on the distal ring.

- Implications :

- Conjugation : Extended π-system increases UV absorbance and stability.

- Applications : Biphenyl motifs are prevalent in liquid crystals and kinase inhibitors.

1-[4-(3-Fluoro-4-methylphenyl)phenyl]ethanone (CAS 1345471-18-2, C₁₅H₁₃FO) :

- Substituents : Fluoro and methyl groups on the biphenyl system.

- Steric/Electronic Effects : Methyl enhances lipophilicity, while fluorine directs electrophilic substitution.

Key Findings and Implications

Substituent Position : Meta-substituted isobutoxy groups (target compound) likely offer better steric accessibility than ortho-substituted analogs (e.g., CAS 1341880-01-0) .

Halogen Effects : Fluorine’s small size and high electronegativity enhance stability and direct substitution reactions compared to iodine or chlorine .

Synthetic Routes: Sodium ethoxide-mediated coupling () and Suzuki cross-coupling () are viable methods for analogous ethanones.

Safety Profiles : Toxicity varies significantly; ortho-substituted derivatives (e.g., CAS 1341880-01-0) require stringent handling .

Biological Activity

1-(4-Fluoro-3-isobutoxyphenyl)ethanone is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its pharmacological properties, synthesis, and the underlying mechanisms of action based on diverse research findings.

Chemical Structure and Properties

This compound features a phenyl ring substituted with a fluorine atom and an isobutoxy group, attached to an ethanone functional group. Its molecular formula is C12H15FO2, with a molecular weight of approximately 210.25 g/mol. The presence of the fluorine atom enhances lipophilicity, which may influence its interaction with biological targets, potentially leading to increased potency or specificity in therapeutic applications.

Pharmacological Potential

Research indicates that compounds with similar structures often exhibit various pharmacological effects, including:

- Anti-inflammatory Activity : Compounds with fluorinated phenyl groups have been associated with reduced inflammation markers in several studies.

- Analgesic Effects : Preliminary data suggest that this compound may have pain-relieving properties, similar to other analgesics.

The biological activity of this compound may be attributed to its ability to interact with specific receptors or enzymes within biological systems. The following mechanisms have been proposed based on structural similarities with known active compounds:

- Receptor Modulation : The compound may act as a modulator for certain neurotransmitter receptors, enhancing or inhibiting their activity.

- Enzyme Inhibition : It could inhibit enzymes involved in inflammatory pathways, thereby reducing the overall inflammatory response .

Comparative Analysis

To better understand the uniqueness of this compound, a comparison with structurally similar compounds is provided:

| Compound Name | Molecular Formula | Key Differences |

|---|---|---|

| 1-(4-Fluoro-3-methylphenyl)ethanone | C11H13F | Lacks isobutoxy group; smaller size |

| 1-(4-Isobutoxyphenyl)ethanone | C12H16O | Lacks fluorine; different electronic properties |

| 1-(3-Fluoro-4-isobutoxyphenyl)ethanone | C12H16F | Different position of fluorine; may affect reactivity |

The combination of the fluorine atom and the isobutoxy substituent enhances lipophilicity, potentially improving bioavailability and interaction with biological targets compared to similar compounds that lack these features.

Case Studies and Research Findings

Several studies have explored the biological activity of related compounds, providing insights into potential therapeutic applications:

- A study on pyrimidineamine inhibitors demonstrated that modifications in chemical structure can significantly affect permeability across the blood-brain barrier (BBB), suggesting that similar strategies could be applied to optimize this compound for CNS-targeted therapies .

- Another investigation focused on the structure-activity relationship (SAR) of fluorinated compounds revealed that fluorine substitution often leads to improved metabolic stability and permeability, critical factors for drug development .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.